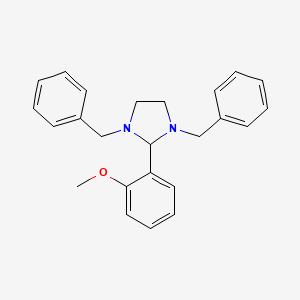

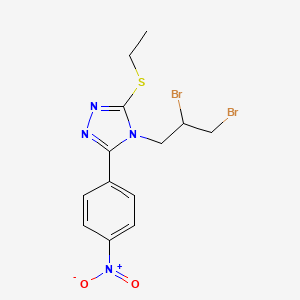

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis

The molecular structure of “N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” can be characterized by techniques such as FTIR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” can be determined by various analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Pharmacology

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: and its derivatives have been explored for their potential in pharmacology, particularly due to their structural similarity to pyrazole-based drugs like Celecoxib . These compounds are often investigated for their antimicrobial and antioxidant activities, which are crucial in developing new medications .

Biochemistry

In biochemistry, such compounds are valuable for studying enzyme interactions and metabolic pathways. The pyrazole core is a common motif in various bioactive molecules, making it a significant target for biochemical research .

Medicinal Chemistry

The compound’s relevance in medicinal chemistry lies in its potential as a building block for creating new therapeutic agents. Its structural features allow for the synthesis of compounds with possible antiviral, anti-inflammatory, and anticancer properties .

Organic Synthesis

“N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” serves as an intermediate in organic synthesis, aiding in the construction of complex molecules. Its versatility can lead to the development of novel synthetic routes for pharmaceuticals .

Agriculture

In the agricultural sector, research into such compounds can lead to the development of new pesticides and herbicides. Their antimicrobial properties are particularly beneficial in protecting crops from diseases .

Material Science

Finally, in material science, the compound’s derivatives could be used to create new materials with unique properties, such as enhanced durability or specific biochemical reactivity, which could have various industrial applications .

Wirkmechanismus

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The compound may prevent oxidative damage, indirectly inhibiting aberrant cell growth without causing significant toxicity .

Biochemical Pathways

Pyrazole synthesis involves several biochemical pathways, including the silver-mediated [3 + 2] cycloaddition of n-isocyanoiminotriphenylphosphorane to terminal alkynes .

Pharmacokinetics

The pharmacokinetics of pyrazole derivatives are generally influenced by their chemical structure .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Zukünftige Richtungen

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions in the research of “N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” and similar compounds could involve the development of new synthetic methods, exploration of their biological activities, and their applications in various fields of science .

Eigenschaften

IUPAC Name |

N-benzyl-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-16-9-11(13(15-16)18-2)12(17)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQXXTQFUMCGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Bromopropanoyl)amino]benzamide](/img/structure/B2775574.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)

![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)